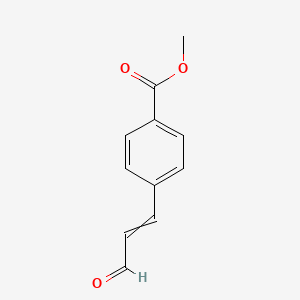

Methyl 4-(3-oxoprop-1-en-1-yl)benzoate

Description

Definition and Nomenclature of Methyl 4-(3-oxoprop-1-en-1-yl)benzoate

This compound represents a specific aromatic compound characterized by its unique structural arrangement and functional group positioning. The compound exhibits the molecular formula C₁₁H₁₀O₃ with a molecular weight of 190.19 grams per mole, establishing its position within the class of substituted benzoate esters. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the primary structure consists of a benzoic acid methyl ester core substituted at the para position with a 3-oxoprop-1-en-1-yl group.

The compound's Chemical Abstracts Service registry number is documented as 78024-60-9, providing a unique identifier for chemical databases and regulatory purposes. Alternative nomenclature systems recognize this molecule as methyl 4-(3-oxoprop-1-enyl)benzoate, reflecting the systematic naming conventions for unsaturated carbonyl compounds. The molecular structure incorporates multiple functional groups, including an ester linkage, an aromatic benzene ring, and an α,β-unsaturated aldehyde system, creating a complex chemical entity with diverse reactivity patterns.

The three-dimensional structure of this compound demonstrates specific stereochemical considerations, particularly regarding the geometry of the carbon-carbon double bond within the propenyl chain. The compound exists primarily in the trans configuration, designated as the (E)-isomer, which represents the thermodynamically favored stereoisomer due to reduced steric interactions between substituents. This stereochemical preference significantly influences the compound's physical properties, chemical reactivity, and potential biological activities.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.19 g/mol |

| Chemical Abstracts Service Number | 78024-60-9 |

| International Union of Pure and Applied Chemistry Name | methyl 4-(3-oxoprop-1-enyl)benzoate |

| InChI Key | DGFSQBWTYWEVET-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | COC(=O)C1=CC=C(C=C1)C=CC=O |

Historical Context and Discovery

The historical development of this compound emerges from the broader context of aromatic chemistry and ester synthesis methodologies that gained prominence throughout the twentieth century. Chemical databases indicate that structural records for this compound were first established in December 2011, marking its formal recognition in chemical literature. The compound's creation date in chemical repositories reflects the systematic cataloging efforts that became standard practice in modern chemical informatics.

The development of this compound relates closely to advances in organic synthesis techniques, particularly those involving the construction of α,β-unsaturated carbonyl systems. Research in chalcone chemistry, which encompasses compounds with similar structural features, has provided foundational knowledge applicable to understanding this molecule's properties and synthesis. Chalcones, characterized as α,β-unsaturated ketones with aromatic substituents, have been studied extensively since the late 1800s, when they were first synthesized in laboratory settings.

The nomenclature and structural characterization of this compound benefited from advances in spectroscopic techniques and computational chemistry methods that emerged in the latter half of the twentieth century. Modern chemical databases show recent modifications to the compound's record as late as May 2025, indicating ongoing refinement of structural and property data through advanced analytical methodologies. These continuous updates reflect the dynamic nature of chemical knowledge and the importance of maintaining accurate molecular information for research applications.

The compound's recognition within chemical literature coincides with increased interest in functionalized aromatic compounds for pharmaceutical and materials science applications. Research efforts in developing synthetic methodologies for creating complex aromatic structures have contributed to the availability and characterization of molecules like this compound. The systematic study of such compounds represents part of the broader expansion of organic chemistry into specialized applications requiring precise molecular architectures.

Relevance in Modern Chemical Research

Contemporary chemical research demonstrates significant interest in this compound due to its unique structural characteristics and potential applications in synthetic organic chemistry. The compound's α,β-unsaturated carbonyl system provides reactive sites that enable diverse chemical transformations, making it valuable as an intermediate in complex molecule synthesis. Modern pharmaceutical research particularly values such structures for their ability to undergo selective reactions leading to biologically active compounds.

The presence of both ester and aldehyde functional groups within a single molecule creates opportunities for orthogonal protection strategies and sequential functionalization reactions. Research in medicinal chemistry has identified similar structural motifs as important scaffolds for drug development, particularly in the creation of molecules with anti-inflammatory and antimicrobial properties. The aromatic system combined with the extended conjugation of the α,β-unsaturated carbonyl provides electronic characteristics that may influence biological activity and molecular recognition.

Current synthetic methodology research focuses on developing efficient routes to access this compound and related compounds through various approaches including cross-coupling reactions, condensation chemistry, and oxidative transformations. The compound serves as a model system for studying reaction mechanisms involving aromatic substitution and carbonyl chemistry. Advanced analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, enable detailed characterization of this molecule's behavior under different reaction conditions.

Materials science applications have emerged as another area of interest for compounds with similar structural features. The rigid aromatic core combined with the flexible side chain creates possibilities for incorporation into polymer systems and liquid crystalline materials. Research groups continue to explore the photophysical properties of such chromophoric systems, investigating their potential applications in organic electronics and photonic devices.

Table 2: Research Applications and Functional Group Reactivity

| Functional Group | Reactive Site | Potential Transformations |

|---|---|---|

| Methyl Ester | Carbonyl Carbon | Hydrolysis, Transesterification, Reduction |

| Aromatic Ring | Para Position | Electrophilic Substitution, Cross-Coupling |

| α,β-Unsaturated System | Carbon-Carbon Double Bond | Conjugate Addition, Cycloaddition |

| Terminal Aldehyde | Carbonyl Carbon | Nucleophilic Addition, Condensation |

Scope and Objectives of the Review

This comprehensive review aims to establish a thorough understanding of this compound through systematic examination of its chemical properties, structural characteristics, and research applications. The primary objective involves consolidating available chemical data to provide researchers with accurate information regarding molecular structure, physical properties, and spectroscopic characteristics. This analysis serves as a foundation for future research endeavors involving this compound and related structural analogs.

The scope encompasses detailed examination of the compound's molecular architecture, including stereochemical considerations and electronic structure implications. Particular attention focuses on the unique combination of functional groups and their influence on chemical reactivity patterns. The review addresses current gaps in understanding by synthesizing information from multiple chemical databases and research publications to present a unified perspective on this molecule's significance.

Contemporary research applications form a central component of this analysis, with emphasis on synthetic utility and potential biological activities. The review examines how this compound fits within broader categories of aromatic compounds and identifies opportunities for future research directions. Special consideration is given to the compound's role as a synthetic intermediate and its potential applications in pharmaceutical chemistry and materials science.

Methodological aspects receive attention through discussion of analytical techniques suitable for characterizing this compound and monitoring its chemical transformations. The review provides guidance for researchers working with similar molecules by highlighting critical considerations for handling, analysis, and structural modification. This information supports broader research efforts in organic synthesis and pharmaceutical development where such structural motifs play important roles.

Properties

IUPAC Name |

methyl 4-(3-oxoprop-1-enyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFSQBWTYWEVET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60706455 | |

| Record name | Methyl 4-(3-oxoprop-1-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60706455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78024-60-9 | |

| Record name | Methyl 4-(3-oxoprop-1-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60706455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Oxidative Heck Reaction

One of the most efficient and widely used methods for synthesizing methyl 4-(3-oxoprop-1-en-1-yl)benzoate is the palladium-catalyzed oxidative Heck coupling of methyl 4-iodobenzoate with allyl alcohol or related substrates under aerobic conditions.

Procedure Summary:

- Reactants: Methyl 4-iodobenzoate and allyl alcohol (1.4 equivalents)

- Catalyst: Pd(OAc)2 (approximately 20 mol%)

- Additives: Tetrabutylammonium chloride as a phase transfer agent; sodium bicarbonate as a base

- Solvent: Mixture of DMSO and DMF (1:1 v/v)

- Atmosphere: Oxygen (air atmosphere)

- Temperature: 60 °C

- Reaction Time: 12 hours

- Workup: Dilution with ethyl acetate, washing with water and brine, drying over anhydrous Na2SO4, and purification by silica gel column chromatography

- Yield: Approximately 78% isolated yield of this compound

- Physical state: White solid

- Melting point: 100–102 °C

This method provides the (E)-isomer predominantly due to the stereoselective nature of the Heck coupling under oxidative conditions.

Knoevenagel Condensation Approach

Another classical method involves the Knoevenagel condensation between methyl 4-formylbenzoate and methyl acetoacetate or related β-keto esters in the presence of a base such as sodium methoxide.

Procedure Summary:

- Reactants: Methyl 4-formylbenzoate and methyl acetoacetate

- Catalyst/Base: Sodium methoxide or other mild bases

- Solvent: Methanol or ethanol

- Temperature: Reflux conditions

- Reaction Time: Several hours until completion monitored by TLC

- Workup: Acidification if needed, extraction, and purification by recrystallization or chromatography

This condensation proceeds via the formation of an α,β-unsaturated ketone system through the elimination of water, yielding this compound with good stereoselectivity.

Industrial scale adaptations of this method include continuous flow reactors to optimize yield and purity.

Alternative Synthetic Routes

- Heck Reaction Variants: Using substituted aryl iodides or bromides with vinyl ketones or allyl alcohol derivatives under palladium catalysis with various ligands and bases.

- Oxidative Coupling: Employing Pd(OAc)2 with silver carbonate and 1,4-benzoquinone as oxidants in hexafluoroisopropanol solvent at elevated temperatures (ca. 110 °C) to facilitate the coupling and oxidation steps in one pot.

- Esterification of 4-(3-oxoprop-1-en-1-yl)benzoic acid: Starting from the acid form, esterification with methanol under acidic conditions to obtain the methyl ester.

TBAC = tetrabutylammonium chloride; BQ = 1,4-benzoquinone; MBH alcohol = Morita-Baylis-Hillman alcohol derivative

- The palladium-catalyzed oxidative Heck reaction is favored for its operational simplicity, mild conditions, and high stereoselectivity, producing predominantly the (E)-isomer of this compound.

- The Knoevenagel condensation offers a straightforward and classical approach, widely used in laboratory and industrial settings due to its scalability and relatively inexpensive reagents.

- Oxidative coupling methods that combine alkenylation and oxidation steps in one pot demonstrate efficient catalyst turnover and atom economy but may require more rigorous reaction conditions and expensive catalysts.

- Esterification of the corresponding acid remains a reliable method but is dependent on the availability of the acid precursor.

The preparation of this compound is well-established through several synthetic routes. The palladium-catalyzed oxidative Heck reaction and Knoevenagel condensation are the most prominent methods, each with distinct advantages regarding yield, stereoselectivity, and scalability. Advanced oxidative coupling methods provide alternative pathways with potential for multifunctionalization. Selection of the method depends on the available starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-oxoprop-1-en-1-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-(3-oxoprop-1-en-1-yl)benzoate has a molecular formula of and a molecular weight of approximately 190.19 g/mol. Its structure features a methoxy group and an oxopropenyl group, contributing to its reactivity and potential applications in medicinal chemistry and organic synthesis.

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:

- Oxidation : Can be oxidized to yield carboxylic acids or ketones.

- Reduction : Reduction reactions can convert the oxopropenyl group to an alcohol or alkane.

Common Reagents and Conditions :

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Acidic conditions |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Anhydrous solvents |

Biology

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest it may have efficacy against certain bacterial strains, making it a candidate for natural preservatives or therapeutic agents.

Case Study on Antibacterial Activity :

A comparative analysis of derivatives showed minimum inhibitory concentrations (MICs) against Staphylococcus aureus ranging from 3.12 to 12.5 µg/mL. The potential activity of this compound is yet to be fully determined but is anticipated to be significant.

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 3.12 | Staphylococcus aureus |

| Compound B | 12.5 | Escherichia coli |

| Methyl 4-(3-oxopropenyl)benzoate | TBD | TBD |

Medicine

The compound is being investigated for its potential therapeutic effects, particularly in the development of pharmaceuticals targeting bacterial infections or cancer due to its antimicrobial and cytotoxic properties.

Industrial Applications

This compound is utilized in the production of various industrial chemicals, including fragrances and flavors. Its unique properties make it suitable for creating polymers and resins with specific characteristics.

Mechanism of Action

The mechanism by which Methyl 4-(3-oxoprop-1-en-1-yl)benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 3-Oxo Position

Table 1: Substituent Effects on Key Properties

- Electronic Effects: The phenyl group (C₆H₅) in the SynHet compound enhances π-conjugation, stabilizing the enone system and reducing electrophilicity compared to the unsubstituted parent compound. The ethoxy group (OEt) in methyl 4-(3-ethoxy-3-oxoprop-1-enyl)benzoate introduces electron-donating effects, altering reactivity in nucleophilic additions .

- Biological Activity : The unsubstituted compound’s α,β-unsaturated carbonyl moiety is critical for covalent binding to thiol groups in LUBAC inhibitors, whereas bulkier substituents (e.g., phenyl) may reduce potency due to steric hindrance .

Functional Group Modifications in the Benzoate Moiety

Table 2: Bioactivity of Methyl Benzoate Derivatives

- HOIPIN Series : HOIPIN-8’s difluoro and pyrazole substituents significantly enhance binding affinity to the HOIP subunit of LUBAC compared to HOIPIN-1, demonstrating the importance of halogenation and heterocyclic motifs in drug design .

- Quinoline-Piperazine Derivatives: Electron-withdrawing groups (e.g., Br, Cl, CF₃) on the quinoline ring in compounds C1–C7 improve cytotoxicity by modulating membrane permeability and target engagement .

Key Research Findings

Structure-Activity Relationships (SAR) : The α,β-unsaturated carbonyl group is essential for bioactivity, but substituent choice dictates potency. For example, HOIPIN-8’s IC₅₀ is 25-fold lower than HOIPIN-1 due to optimized substituents .

Synthetic Flexibility : Ethoxy and phenyl variants demonstrate the adaptability of the benzoate scaffold for diverse applications, from pharmaceuticals to materials science .

Analytical Challenges : Anisotropic displacement parameters (modeled via ORTEP ) reveal conformational flexibility in crystals, impacting drug-receptor interactions .

Biological Activity

Methyl 4-(3-oxoprop-1-en-1-yl)benzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzoate moiety and an enone system. Its molecular formula is , with a molecular weight of approximately 220.23 g/mol. The structural representation can be summarized as follows:

This configuration contributes to its reactivity and potential biological activity.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. Specifically, it has shown effectiveness against:

- Staphylococcus aureus

- Escherichia coli

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Antioxidant Properties

Research has also pointed to the antioxidant activity of this compound, which is significant in preventing oxidative stress-related diseases. The mechanism involves the donation of hydrogen atoms or electrons to neutralize free radicals, thus protecting cellular components from damage .

The biological effects of this compound are attributed to its interactions with specific molecular targets. It can modulate enzyme activities and interact with cellular receptors, leading to various pharmacological effects. The exact pathways involved are still under investigation but may include:

- Inhibition of bacterial cell wall synthesis

- Modulation of oxidative stress pathways

- Interaction with signaling molecules involved in inflammation .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key differences:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate | Contains methoxy group enhancing solubility and reactivity | |

| Methyl 4-(3-methoxyprop-1-enyl)benzoate | Lacks the keto group but retains similar reactivity | |

| Methyl 4-(3-hydroxyprop-1-enyl)benzoate | Features a hydroxyl group, altering its interaction profile |

This comparison highlights how the presence of specific functional groups like methoxy or hydroxyl can significantly affect the biological properties of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy Study : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Antioxidant Activity Assessment : Another research effort assessed the antioxidant capacity using DPPH radical scavenging assays, confirming that this compound effectively reduced oxidative stress markers in vitro .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-(3-oxoprop-1-en-1-yl)benzoate, and what key reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via a palladium-catalyzed coupling reaction between 1-iodo-4-methylbenzene and allyl alcohol derivatives. Key conditions include:

- Solvent system: DMSO/DMF (1:1 v/v) to stabilize intermediates and enhance regioselectivity .

- Catalytic system: Pd(OAc)₂ with tetrabutylammonium chloride as a phase-transfer catalyst .

- Temperature: 60°C for 12 hours under atmospheric oxygen to prevent side reactions .

- Purification: Column chromatography (5% ethyl acetate/petroleum ether) yields ~78% pure product .

Q. How is this compound characterized post-synthesis, and which spectroscopic methods are critical?

- Methodological Answer : Key characterization techniques include:

- ¹H NMR : Peaks at δ 9.74 (d, J = 7.6 Hz, vinyl proton) and δ 3.94 (s, methoxy group) confirm the α,β-unsaturated ketone and ester moieties .

- ¹³C NMR : Signals at δ 193.4 (carbonyl carbon) and δ 166.4 (ester carbonyl) validate the core structure .

- HRMS : Exact mass ([M]⁺ = 190.0630) confirms molecular formula (C₁₁H₁₀O₃) .

Advanced Research Questions

Q. How can solvent choice impact regioselectivity in synthesizing α,β-unsaturated carbonyl compounds like this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO/DMF) stabilize transition states in palladium-catalyzed reactions, favoring E-selectivity via coordination to the Pd center. Solvent polarity also reduces side reactions (e.g., β-hydride elimination) by stabilizing intermediates . Adjusting solvent ratios can shift selectivity; for example, higher DMSO content enhances electron-deficient olefin formation .

Q. What strategies resolve data contradictions in crystallographic refinement of similar esters using SHELXL?

- Methodological Answer :

- Handling twinning : Use the TWIN command in SHELXL to model twin domains, especially for high-symmetry crystals .

- Displacement parameters : Apply restraints (e.g., SIMU, DELU) to anisotropic displacement parameters for light atoms (C, O) to avoid overfitting .

- Validation tools : Cross-check with WinGX/PLATON to identify outliers in bond lengths/angles .

Q. In medicinal chemistry, how does the α,β-unsaturated ketone moiety influence bioactivity?

- Methodological Answer : The α,β-unsaturated system acts as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes (e.g., LUBAC inhibitors). Substituents on the benzoate ring modulate solubility and target affinity. For example, electron-withdrawing groups enhance electrophilicity, improving inhibitory potency against ubiquitination pathways .

Q. What computational methods analyze hydrogen bonding patterns in derivatives of this compound?

- Methodological Answer :

- Graph set analysis : Classify hydrogen bonds into motifs (e.g., chains, rings) using Etter’s rules to predict packing behavior .

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to quantify bond strengths and electrostatic potentials .

- Crystal structure prediction (CSP) : Use software like Mercury to simulate packing diagrams and identify dominant intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.